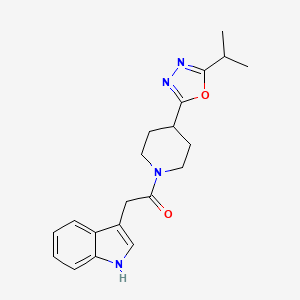

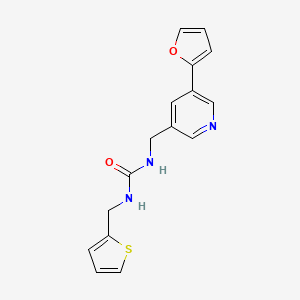

![molecular formula C20H15N3O2S B2380860 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-86-7](/img/structure/B2380860.png)

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its inhibitory activity. The representative compound strongly inhibits the kinase activity of ZAK with an IC of 3.3 nM and dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo . This thiazolo [5,4- b ]pyridine compound exhibited extremely strong PI3kα inhibitory activity with an IC 50 of 3.6 nM .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” can be found in various databases such as PubChem .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been shown to inhibit the kinase activity of ZAK and exhibit strong PI3kα inhibitory activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.4 g/mol, an XLogP3-AA of 4.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 361.08849790 g/mol, a monoisotopic mass of 361.08849790 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 26, and a complexity of 492 .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of benzamide derivatives for the development of new drugs. This research provided insight into the drug's metabolism, showing principal routes and identifying major metabolites, which is crucial for optimizing efficacy and safety profiles of new pharmacological agents (Renzulli et al., 2011).

Diagnostic Imaging

Another application involves the use of benzamide derivatives in diagnostic imaging, such as sigma receptor scintigraphy with a specific iodobenzamide to visualize primary breast tumors. This study demonstrates the potential of benzamide compounds in enhancing imaging techniques for early cancer detection, leveraging their binding properties to specific receptors overexpressed in cancer cells (Caveliers et al., 2002).

Therapeutic Potential

Further research on benzamide derivatives like CGS 20625, a novel pyrazolopyridine anxiolytic, showcases the therapeutic potential of these compounds. By targeting central benzodiazepine receptors with high selectivity and little affinity for other neurotransmitter receptors, studies like these explore new avenues for treating conditions such as anxiety disorders (Williams et al., 1989).

Oncology Applications

Benzamide derivatives are also investigated for their role in oncology, particularly in the scintigraphic detection of melanoma metastases. Research in this area aims to utilize these compounds' unique properties for more effective and specific imaging of cancerous lesions, potentially improving diagnostic accuracy and patient management (Maffioli et al., 1994).

Mécanisme D'action

Target of Action

The primary target of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, PI3K, by forming a strong charged interaction with a key residue, Lys802 , in PI3K . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The interaction of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with PI3K affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, this compound can disrupt these functions, potentially leading to the death of cancer cells .

Pharmacokinetics

Its potent inhibitory activity suggests that it may have good bioavailability .

Result of Action

The result of the action of 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K. This leads to a disruption in the PI3K/AKT/mTOR pathway, which can result in the death of cancer cells . The compound exhibits extremely strong PI3K inhibitory activity, with an IC50 of 3.6 nM .

Propriétés

IUPAC Name |

3-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-25-16-5-2-4-14(12-16)18(24)22-15-9-7-13(8-10-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXSQWBMIAIKNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

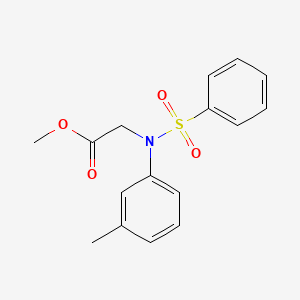

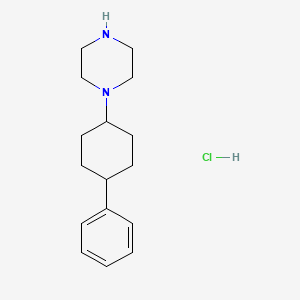

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

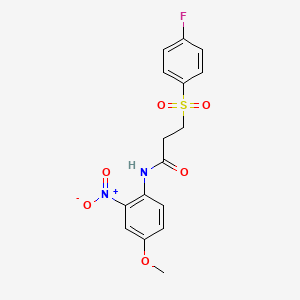

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)

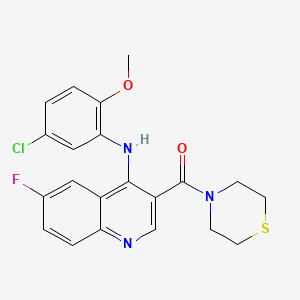

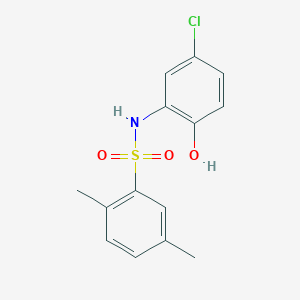

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)

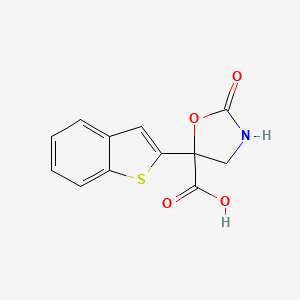

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)